N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide
Description
The exact mass of the compound this compound is 346.05989794 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3S/c15-14(16,17)11-5-3-10(4-6-11)13(20)9-19-23(21,22)12-2-1-7-18-8-12/h1-8,13,19-20H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWQGJISROULES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes.
Mode of Action
It’s known that the trifluoromethyl group in organic compounds can significantly affect their biological activities. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are thought to contribute to the biological activities of such compounds.
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to a range of downstream effects.
Biological Activity
N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide, with the CAS number 1351587-03-5, is a compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H13F3N2O3S
- Molecular Weight : 346.33 g/mol
- Structure : The compound features a pyridine ring substituted with a sulfonamide group, a hydroxyl group, and a trifluoromethyl phenyl group, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances the compound's ability to interact with enzymes, potentially increasing its potency against specific targets such as kinases and phosphatases.
- Cellular Uptake : The presence of the hydroxyl group may facilitate better solubility and cellular uptake, enhancing the compound's bioavailability.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, possibly through apoptosis induction or cell cycle arrest.
Anticancer Effects
Recent studies have indicated that this compound exhibits significant anticancer properties:
- Cell Lines Tested : Research has focused on various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 12.5 | Apoptosis induction |
| HeLa | 8.0 | Cell cycle arrest |
| MCF-7 | 10.0 | Inhibition of proliferation |
These findings suggest that the compound may be effective in inhibiting tumor growth and promoting apoptosis in cancer cells.
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has been evaluated for anti-inflammatory activity:
- Mechanism : It is hypothesized that this compound may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation.
| Inflammatory Marker | Effect Observed |
|---|---|
| TNF-alpha | Decreased |
| IL-6 | Decreased |
| COX-2 | Inhibition |
Case Studies
-
Study on A549 Cell Line :
- Researchers treated A549 cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability.
- Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with IC50 concentrations.
-
In Vivo Studies :
- Animal models have been used to assess the efficacy of this compound in reducing tumor size.
- Results showed significant tumor regression compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
